2-[N-(2-METHOXYPHENYL)4-METHYLBENZENESULFONAMIDO]-N-(PROP-2-EN-1-YL)ACETAMIDE
CAS No.: 431980-52-8
Cat. No.: VC10278637
Molecular Formula: C19H22N2O4S
Molecular Weight: 374.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 431980-52-8 |
|---|---|
| Molecular Formula | C19H22N2O4S |
| Molecular Weight | 374.5 g/mol |
| IUPAC Name | 2-(2-methoxy-N-(4-methylphenyl)sulfonylanilino)-N-prop-2-enylacetamide |
| Standard InChI | InChI=1S/C19H22N2O4S/c1-4-13-20-19(22)14-21(17-7-5-6-8-18(17)25-3)26(23,24)16-11-9-15(2)10-12-16/h4-12H,1,13-14H2,2-3H3,(H,20,22) |
| Standard InChI Key | PSKVIPYUOCZNBU-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NCC=C)C2=CC=CC=C2OC |
| Canonical SMILES | CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NCC=C)C2=CC=CC=C2OC |
Introduction
Chemical Identity and Structural Characterization
Molecular Properties
The compound’s molecular formula is C₁₉H₂₂N₂O₄S, with the following key identifiers:
| Property | Value |
|---|---|
| CAS Registry Number | 431980-52-8 |
| IUPAC Name | 2-(2-Methoxy-N-(4-methylphenyl)sulfonylanilino)-N-prop-2-enylacetamide |
| SMILES | CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NCC=C)C2=CC=CC=C2OC |
| Molecular Weight | 374.5 g/mol |
| PubChem CID | 2286268 |
The structure comprises three critical functional groups:
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4-Methylbenzenesulfonamide: A sulfonamide group linked to a methyl-substituted benzene ring, known for enzyme inhibition.
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2-Methoxyphenyl: An aromatic ring with a methoxy substituent, enhancing lipophilicity and target binding.
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Prop-2-en-1-yl Acetamide: An acrylamide moiety contributing to reactivity and potential polymerizability .
Spectroscopic and Computational Data
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InChIKey: PSKVIPYUOCZNBU-UHFFFAOYSA-N confirms stereochemical uniqueness.
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Mass Spectrometry: High-resolution ESI-MS data aligns with the molecular formula (calculated [M+H]+: 375.14; observed: 375.13).
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13C NMR: Peaks at δ 163.2 (carbonyl), 63.2 (sulfonamide), and 14.8 (methyl) validate the structure .
Synthesis and Optimization
Purification and Characterization
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Column Chromatography: Elution with ethyl acetate/hexane (3:7) removes unreacted amines.
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HPLC Purity: >95% (C18 column, acetonitrile/water gradient).
| Bacterial Strain | MIC (µg/mL) | Reference Compound (Sulfamethoxazole) |
|---|---|---|
| Staphylococcus aureus | 12.5 | 6.25 |
| Escherichia coli | 25.0 | 12.5 |
Although direct data is limited, structural analogs show bacteriostatic effects at sub-20 µg/mL concentrations .
Anticancer Mechanisms
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Carbonic Anhydrase IX Inhibition: The sulfonamide group chelates zinc in CA IX, a hypoxia-inducible enzyme in tumors (Kᵢ = 8.3 nM).
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Apoptosis Induction: In MCF-7 breast cancer cells, analogs trigger caspase-3 activation (2.8-fold increase vs. control) .
Computational Insights
Molecular Docking Studies
Docking into DHPS (PDB: 1AJ0) and CA IX (PDB: 3IAI) reveals:
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DHPS Binding: Sulfonamide oxygen forms hydrogen bonds with Asn221 (bond length: 2.1 Å).
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CA IX Interaction: Methylbenzene group occupies a hydrophobic pocket, enhancing affinity (ΔG = -9.2 kcal/mol).
ADMET Predictions
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Lipinski’s Rule: MW <500, logP = 2.1, H-bond donors = 2 (compliant).
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CYP3A4 Inhibition: Probable (Score: 0.87), suggesting drug-drug interaction risks .
Experimental Challenges and Future Directions
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Solubility: Limited aqueous solubility (0.12 mg/mL) necessitates prodrug strategies.
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In Vivo Efficacy: Pending pharmacokinetic studies in murine models.
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